molecular formula C21H20ClFN4O2 B2421553 3-((1-(3-chlorobenzoyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034434-43-8

3-((1-(3-chlorobenzoyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2421553
CAS RN: 2034434-43-8
M. Wt: 414.87
InChI Key: IHNRAGQFUQNMRZ-UHFFFAOYSA-N
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Description

3-((1-(3-chlorobenzoyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C21H20ClFN4O2 and its molecular weight is 414.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Crystal Structure

  • Biologically active derivatives of 1,2,4-triazoles, including compounds similar to the one , have been synthesized and structurally characterized. These compounds show various intermolecular interactions in their crystalline solid form, such as C-H…F, C-H…S, C-H…N, C-H…O, C-H … π, and π … π interactions. The role of these interactions in molecular packing and their nature were evaluated through computational procedures using PIXEL and Hirshfeld analysis. The H…F interactions were particularly prominent in molecular packing (Shukla et al., 2017).

Antagonist Activity

  • A series of compounds, including derivatives of 1,2,4-triazole, were tested for 5-HT2 and alpha 1 receptor antagonist activity. Among them, certain compounds demonstrated significant 5-HT2 antagonist activity, indicating their potential for use in neurological or psychiatric applications (Watanabe et al., 1992).

Structural Characterization and Antipsychotic Potential

  • The structural characterization of similar 1,2,4-triazole compounds has been undertaken, with a focus on their potential as selective alpha 1-adrenoceptor antagonists. Derived from the antipsychotic sertindole, these compounds show high selectivity and potential central nervous system (CNS) activity, indicating their potential use in developing new antipsychotic medications (Balle et al., 2003).

Molecular Docking and Anticancer Activity

  • Detailed studies using density functional theory and molecular docking have been conducted on benzimidazole derivatives bearing 1,2,4-triazole. These studies have focused on the anti-cancer properties of these compounds, revealing significant binding affinities and potential anti-cancer activities (Karayel, 2021).

Synthesis and Antimicrobial Activities

  • Novel derivatives of 1,2,4-triazole have been synthesized and screened for antimicrobial activities. These compounds have shown good to moderate activities against various test microorganisms, demonstrating their potential as antimicrobial agents (Bektaş et al., 2007).

Antitumor Activity of Schiff Bases

  • A novel series of 1,2,4-triazole Schiff bases containing a specific piperazine group were synthesized and tested for antitumor activity. The study found significant inhibitory activity against tumor cells, indicating their potential use in cancer treatment (Ding et al., 2016).

PET Imaging of Fatty Acid Amide Hydrolase

  • A study developed a PET tracer, [(11)C]MFTC, for imaging fatty acid amide hydrolase (FAAH) in rat and monkey brains. This tracer, which includes a 1,2,4-triazole structure, showed high specificity and could be valuable in neurological research (Kumata et al., 2015).

properties

IUPAC Name

3-[[1-(3-chlorobenzoyl)piperidin-4-yl]methyl]-4-(2-fluorophenyl)-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClFN4O2/c22-16-5-3-4-15(13-16)20(28)26-10-8-14(9-11-26)12-19-24-25-21(29)27(19)18-7-2-1-6-17(18)23/h1-7,13-14H,8-12H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNRAGQFUQNMRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=NNC(=O)N2C3=CC=CC=C3F)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((1-(3-chlorobenzoyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one

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